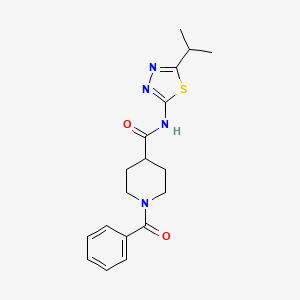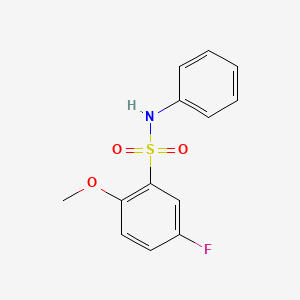![molecular formula C18H26N2O B4755519 4-[5-(3,4-dimethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4755519.png)
4-[5-(3,4-dimethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole
Overview
Description
The compound 4-[5-(3,4-dimethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole, also known as SR141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist. It was developed as an anti-obesity drug but was later withdrawn from the market due to its adverse effects on mental health. Despite its withdrawal, the compound has been extensively studied for its potential therapeutic applications and has been found to have significant effects on the endocannabinoid system.
Mechanism of Action
4-[5-(3,4-dimethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1), which is primarily found in the brain and is responsible for the psychoactive effects of cannabis. By blocking the CB1 receptor, the compound reduces the activity of the endocannabinoid system, leading to a decrease in appetite and food intake. It also affects the reward system in the brain, which is involved in addiction and drug abuse.
Biochemical and physiological effects:
In addition to its effects on appetite and addiction, 4-[5-(3,4-dimethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole has been found to have several other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases such as cancer, diabetes, and cardiovascular disease. The compound has also been studied for its potential use in the treatment of anxiety, depression, and schizophrenia.
Advantages and Limitations for Lab Experiments
4-[5-(3,4-dimethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole has several advantages for laboratory experiments. It is a potent and selective CB1 receptor antagonist, which allows for precise manipulation of the endocannabinoid system. The compound has also been extensively studied, and its effects on various physiological processes are well-established. However, it has several limitations, including its adverse effects on mental health, which can complicate the interpretation of experimental results. It is also not suitable for long-term studies due to its potential toxicity.
Future Directions
For research include the development of more selective CB1 receptor antagonists with fewer adverse effects on mental health. The compound's potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease is also an area of active research. Additionally, the compound's effects on inflammation and oxidative stress make it a promising candidate for the treatment of various diseases.
Scientific Research Applications
4-[5-(3,4-dimethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have significant effects on the endocannabinoid system, which plays a crucial role in regulating several physiological processes such as appetite, pain, mood, and memory. The compound has been studied for its potential use in the treatment of obesity, addiction, and neurodegenerative disorders.
properties
IUPAC Name |
4-[5-(3,4-dimethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-13-9-10-17(12-14(13)2)21-11-7-5-6-8-18-15(3)19-20-16(18)4/h9-10,12H,5-8,11H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCZSRRQKGARRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCCC2=C(NN=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(3,4-dimethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(5-chloro-2-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4755440.png)
![2-[(5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4755448.png)
![3-{5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B4755450.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4755455.png)
![2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-N-2-naphthylacetamide](/img/structure/B4755456.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4755457.png)
![ethyl [6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4755464.png)

![1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(1-naphthylmethyl)-4,5-dihydro-1H-imidazole](/img/structure/B4755492.png)
![2,6-dimethyl-4-[2-(4-methylphenoxy)butanoyl]morpholine](/img/structure/B4755513.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4755523.png)

![2-[(1-benzyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B4755529.png)
![N-[2-(tert-butylthio)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B4755536.png)